molecular formula C14H20O10 B1610894 2,3,4,6-tetra-O-acetyl-b-D-mannopyranose CAS No. 57884-82-9

2,3,4,6-tetra-O-acetyl-b-D-mannopyranose

Cat. No.: B1610894
CAS No.: 57884-82-9
M. Wt: 348.3 g/mol
InChI Key: IEOLRPPTIGNUNP-PEBLQZBPSA-N
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Description

2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the acetylation of the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose typically involves the acetylation of D-mannose. The process begins with the protection of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction mixture is often purified using column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannose.

    Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products:

    Hydrolysis: D-mannose.

    Substitution: Various substituted mannopyranose derivatives.

    Oxidation: Mannonic acid.

    Reduction: Mannitol.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: The compound is utilized in the development of glycosylated drugs and as a precursor for the synthesis of biologically active molecules.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose involves its ability to undergo hydrolysis and substitution reactions. The acetyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. Upon hydrolysis, the compound releases D-mannose, which can participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

    2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose: Similar structure but derived from glucose.

    2,3,4,6-Tetra-O-acetyl-β-D-galactopyranose: Derived from galactose.

    1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose: Differently acetylated mannose derivative.

Uniqueness: 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is unique due to its specific acetylation pattern, which provides distinct reactivity and stability compared to other acetylated sugars. This makes it particularly useful in selective synthetic applications and as a precursor for various biologically active compounds.

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-PEBLQZBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481739
Record name 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57884-82-9
Record name 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-tetra-O-acetyl-b-D-mannopyranose
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2,3,4,6-tetra-O-acetyl-b-D-mannopyranose
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Reactant of Route 5
2,3,4,6-tetra-O-acetyl-b-D-mannopyranose
Reactant of Route 6
2,3,4,6-tetra-O-acetyl-b-D-mannopyranose

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